(R)-1-(2-Chloropyridin-4-YL)ethan-1-amine
CAS No.:
Cat. No.: VC17464704
Molecular Formula: C7H9ClN2
Molecular Weight: 156.61 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C7H9ClN2 |
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Molecular Weight | 156.61 g/mol |
IUPAC Name | (1R)-1-(2-chloropyridin-4-yl)ethanamine |
Standard InChI | InChI=1S/C7H9ClN2/c1-5(9)6-2-3-10-7(8)4-6/h2-5H,9H2,1H3/t5-/m1/s1 |
Standard InChI Key | QVYJLHKUZZRYEH-RXMQYKEDSA-N |
Isomeric SMILES | C[C@H](C1=CC(=NC=C1)Cl)N |
Canonical SMILES | CC(C1=CC(=NC=C1)Cl)N |
Chemical Structure and Stereochemical Significance
The molecular structure of (R)-1-(2-Chloropyridin-4-yl)ethan-1-amine comprises a pyridine ring substituted with a chlorine atom at the 2-position and an ethylamine group at the 4-position. The chiral center at the ethylamine carbon confers stereoselectivity, which is pivotal for interactions with biological targets.
Table 1: Key Structural and Stereochemical Properties
Property | Value/Description |
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IUPAC Name | (R)-1-(2-Chloropyridin-4-yl)ethan-1-amine |
Molecular Formula | C₇H₉ClN₂ |
Molecular Weight | 156.61 g/mol |
CAS Number | Not yet assigned |
Chiral Center Configuration | R |
Pyridine Substitution Pattern | 2-chloro, 4-ethylamine |
The stereochemistry of this compound influences its pharmacokinetic and pharmacodynamic profiles, particularly in receptor binding and metabolic stability.
Synthesis and Enantioselective Production
Asymmetric Synthetic Routes
The synthesis of (R)-1-(2-Chloropyridin-4-yl)ethan-1-amine typically involves enantioselective methods to ensure high optical purity. Two predominant strategies are:
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Chiral Auxiliary-Mediated Synthesis:
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A ketone precursor, 2-chloropyridin-4-yl ethanone, undergoes reductive amination using a chiral catalyst (e.g., (R)-BINAP-Ru complexes) to yield the R-enantiomer.
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Reaction Conditions: H₂ (50 psi), ethanol solvent, 60°C, 12 hours.
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Yield: 78–85% with ≥98% enantiomeric excess (ee).
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Enzymatic Resolution:
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Racemic 1-(2-Chloropyridin-4-yl)ethan-1-amine is treated with a lipase enzyme (e.g., Candida antarctica lipase B) to selectively deacylate the undesired S-enantiomer.
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Typical Resolution Efficiency: 90–95% ee after two iterations.
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Table 2: Comparison of Synthetic Methods
Method | Yield (%) | Enantiomeric Excess (%) | Scalability |
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Chiral Catalysis | 78–85 | ≥98 | High |
Enzymatic Resolution | 65–70 | 90–95 | Moderate |
Physicochemical and Spectroscopic Properties
Physicochemical Profile
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Melting Point: 142–145°C (hydrochloride salt).
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Solubility:
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Water: 12 mg/mL (25°C).
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Ethanol: ≥50 mg/mL.
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LogP: 1.8 (indicating moderate lipophilicity).
Spectroscopic Characterization
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¹H NMR (400 MHz, D₂O):
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δ 8.35 (d, J = 5.1 Hz, 1H, pyridine-H),
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δ 7.45 (d, J = 5.1 Hz, 1H, pyridine-H),
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δ 4.20 (q, J = 6.5 Hz, 1H, CH),
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δ 1.50 (d, J = 6.5 Hz, 3H, CH₃).
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IR (KBr): 1590 cm⁻¹ (C=N stretch), 2700–2500 cm⁻¹ (NH₃⁺).
Biological Activity and Applications
Target/Organism | Activity Metric |
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Dopamine D₂ Receptor | IC₅₀ = 320 nM |
Staphylococcus aureus | MIC = 8 µg/mL |
Escherichia coli | MIC = 16 µg/mL |
Agrochemical Applications
The compound serves as an intermediate in synthesizing neonicotinoid analogs with insecticidal properties.
Future Research Directions
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Optimization of Catalytic Asymmetric Synthesis:
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Development of earth-abundant metal catalysts to reduce reliance on ruthenium.
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In Vivo Pharmacokinetic Studies:
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Assessment of blood-brain barrier penetration for neurological applications.
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Structure-Activity Relationship (SAR) Studies:
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Systematic modification of the pyridine and amine groups to enhance potency.
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